molecular formula C9H13N3O4 B11752783 tert-Butyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

tert-Butyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B11752783
M. Wt: 227.22 g/mol
InChI Key: FCFFLWCQYVPSCW-UHFFFAOYSA-N
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Description

tert-Butyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate: is a chemical compound with the molecular formula C9H13N3O4. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate typically involves the nitration of 1-methyl-1H-pyrazole-3-carboxylic acid followed by esterification with tert-butyl alcohol. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures . The esterification step involves the reaction of the nitrated pyrazole with tert-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Aqueous acid or base.

Major Products Formed:

Scientific Research Applications

tert-Butyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
  • Methyl 4-nitro-1H-pyrazole-3-carboxylate
  • tert-Butyl 1-indolecarboxylate

Comparison: tert-Butyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various synthetic and research applications .

Properties

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

tert-butyl 1-methyl-4-nitropyrazole-3-carboxylate

InChI

InChI=1S/C9H13N3O4/c1-9(2,3)16-8(13)7-6(12(14)15)5-11(4)10-7/h5H,1-4H3

InChI Key

FCFFLWCQYVPSCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NN(C=C1[N+](=O)[O-])C

Origin of Product

United States

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